![molecular formula C24H21Cl2N3S2 B2876519 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344274-60-8](/img/structure/B2876519.png)
3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
The compound is a type of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the sulfanyl groups attached to the benzyl groups suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, along with benzyl groups substituted with chlorine atoms and sulfanyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the sulfanyl groups, and the chlorine-substituted benzyl groups would all contribute to its properties .Scientific Research Applications
Synthesis and Antitumor Activity
One study discusses the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including triazole derivatives. These compounds were evaluated for their in vitro antitumor activity against various cell lines, showing promising results which suggest potential applications in cancer treatment (Guo-qiang Hu et al., 2008).
Antimicrobial Activities
Another area of application for triazole derivatives includes their antimicrobial properties. A series of novel sulfanilamide-derived 1,2,3-triazole compounds showed significant antibacterial and antifungal activities in vitro, indicating their potential as antimicrobial agents (Xian-Long Wang et al., 2010).
Chemical Synthesis and Functionalization
The chemical reactivity and functionalization of triazole compounds are significant for their scientific applications. Research has focused on the synthesis of triazole derivatives through reactions such as alkylation, amino(hydroxy)methylation, and cyanoethylation, leading to a variety of triazole compounds with potential biological and industrial applications (M. A. Kaldrikyan et al., 2016).
Antifungal Activities
Triazole derivatives have also been synthesized and tested for their antifungal activities against various pathogens, indicating their potential use in developing antifungal agents. Some compounds exhibited better antifungal activities than the reference drug, triadimefon (Yang Qingcu, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3S2/c1-17-7-9-18(10-8-17)14-31-24-28-27-23(29(24)21-5-3-2-4-6-21)16-30-15-19-11-12-20(25)13-22(19)26/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUCXARCPZTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
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